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Compound of Interest

Compound Name: DDPO

Cat. No.: B1669917 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and purification of

DDPO (5,8-Dideazapteroylornithine), a potent inhibitor of dihydrofolate reductase (DHFR). The

following protocols and data have been compiled to facilitate its laboratory-scale synthesis and

purification for research and development purposes.

Physicochemical Properties of DDPO
Property Value Source

CAS Number 118675-83-5 [1][2][3][4][5][6][7][8]

Molecular Formula C21H24N6O4 N/A

Molecular Weight 424.45 g/mol N/A

Chemical Name 5,8-Dideazapteroylornithine [1][3][9]

Synonyms DDPO [4][5][6][7][8]

Appearance White to off-white solid N/A

Solubility Soluble in aqueous solutions [1]

Biological Activity
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DDPO is an antifolate agent that acts as a competitive inhibitor of dihydrofolate reductase

(DHFR), an essential enzyme in the synthesis of nucleic acids.[6][7][8] The inhibition of DHFR

disrupts the folate metabolic pathway, leading to the arrest of cell proliferation. Due to this

mechanism, DDPO and its analogs are investigated for their potential as anticancer agents.

Experimental Protocols
The synthesis of DDPO involves a multi-step process. While the seminal work by Rosowsky et

al. outlines the definitive synthesis, a detailed, step-by-step protocol is presented here based

on a highly analogous and more recent, efficient synthesis of a 5,8-dideaza analog of

Methotrexate.[10] This convergent synthesis strategy involves the initial preparation of two key

intermediates followed by their coupling and subsequent final modifications.

I. Synthesis of Key Intermediates

A representative synthesis of a key benzonitrile intermediate is described below.

Protocol 1: Synthesis of 5-(Bromomethyl)-2-fluorobenzonitrile

Dissolve 2-fluoro-5-methylbenzonitrile (1.00 g, 7.40 mmol) in 35 mL of carbon tetrachloride in

a round-bottom flask under an argon atmosphere at room temperature.[10]

To this solution, add N-bromosuccinimide (1.38 g, 7.77 mmol) and 2,2′-azobis(2-

methylpropionitrile) (122 mg, 0.74 mmol).[10]

Heat the resulting mixture to reflux at 80°C for 23 hours.[10]

After cooling to room temperature, filter the mixture to remove succinimide.

Concentrate the filtrate under reduced pressure to yield the crude product.

Purify the crude product by flash column chromatography to obtain 5-(bromomethyl)-2-

fluorobenzonitrile.

II. Coupling and Final Product Formation

The following protocol describes the coupling of the benzonitrile intermediate with a glutamate

precursor and the subsequent formation of the quinazoline ring system, which is characteristic
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of DDPO and its analogs.

Protocol 2: Synthesis of Di-tert-butyl (4-((2-cyano-4-fluorobenzyl)thio)benzoyl)-L-glutamate

Dissolve the glutamate precursor (e.g., a thiol-containing benzoyl-L-glutamate derivative,

1.845 mmol) and 5-(bromomethyl)-2-fluorobenzonitrile (395 mg, 1.845 mmol) in 4.5 mL of

anhydrous dimethylformamide (DMF).[10]

Add potassium carbonate (510 mg, 3.69 mmol) to the solution.[10]

Stir the mixture at room temperature under an argon atmosphere for 24 hours.[10]

Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.[10]

Dry the organic phase over magnesium sulfate, filter, and evaporate the solvent under

reduced pressure.[10]

Purify the crude product by flash chromatography to yield the desired coupled product.[10]

Protocol 3: Formation of the 2,4-diaminoquinazoline Moiety

Dissolve the product from Protocol 2 (e.g., the cyano-intermediate, 0.45 mmol) and

guanidine carbonate (57 mg, 0.634 mmol) in 10 mL of anhydrous DMF.[10]

Heat the mixture to 150°C for 4 hours under an argon atmosphere.[10]

Remove the solvent by evaporation under reduced pressure.[10]

Purify the resulting residue by column chromatography to obtain the di-tert-butyl protected

2,4-diaminoquinazoline product.[10]

Protocol 4: Final Deprotection to Yield the Active Compound

Dissolve the purified product from Protocol 3 in a solution of trifluoroacetic acid (TFA) for the

removal of the tert-butyl protecting groups.

Stir the reaction at room temperature until deprotection is complete (monitored by TLC or

LC-MS).
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Evaporate the TFA under reduced pressure.

The final product can be purified by preparative High-Performance Liquid Chromatography

(HPLC).

Purification Methods
Purification of the intermediates and the final DDPO product is critical to obtain a high-purity

compound for biological assays.

Flash Column Chromatography:

Stationary Phase: Silica gel is commonly used.

Mobile Phase: A gradient of ethyl acetate in cyclohexane or methanol in dichloromethane is

often effective for separating intermediates.[10] The specific gradient will depend on the

polarity of the compound.

High-Performance Liquid Chromatography (HPLC):

Column: A reverse-phase C18 column is typically used for the purification of the final product

and its analogs.

Mobile Phase: A gradient of acetonitrile in water containing an ion-pairing agent like

trifluoroacetic acid (TFA) is a common choice.

Detection: UV detection at a wavelength where the compound has strong absorbance is

used to monitor the elution.

Diagrams
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DDPO Synthesis Workflow Purification Workflow

Starting Materials
(Benzonitrile & Glutamate Precursors) Coupling Reaction Quinazoline Ring Formation

Flash Chromatography
(Intermediates)

Purification

Final Deprotection

Purification

Crude DDPO Preparative HPLC
(Final Product) Pure DDPO

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis and purification of DDPO.
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Folate Metabolism and DDPO's Mechanism of Action
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Caption: The inhibitory action of DDPO on the folate metabolic pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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